B1577094 Pantinin-3

Pantinin-3

Cat. No.: B1577094
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Description

Discovery and Isolation of Pantinin-3 from Pandinus imperator Venom

This compound is a peptide that was identified and isolated from the venom of the emperor scorpion, Pandinus imperator. frontiersin.orguniprot.org Its discovery was achieved through a cDNA cloning strategy, which allowed for the identification of the genetic sequences encoding venom components. frontiersin.orguniprot.org This research led to the identification of three novel cysteine-free venom peptides, designated as Pantinin-1, Pantinin-2, and this compound. frontiersin.orguniprot.org The precursor of each of these peptides consists of a signal peptide, a mature peptide lacking disulfide bridges, and an acidic propeptide containing a typical processing signal. frontiersin.orguniprot.org this compound, specifically, is characterized as a non-disulfide-bridged peptide. researchgate.net These peptides are typically 13 or 14 amino acid residues in length and share homology with other 13-mer antimicrobial peptides isolated from scorpions. frontiersin.orguniprot.org Structurally, this compound is described as an alpha-helical, cationic, and amphipathic molecule. frontiersin.orguniprot.orgresearchgate.net

Bioprospecting Context of Scorpion Venom Peptides in Chemical Research

Scorpion venoms represent complex mixtures of biologically active compounds, predominantly peptides, that have evolved for prey capture and defense. researchgate.netmedchemexpress.com Bioprospecting, the search for valuable chemical compounds from natural sources, has increasingly focused on these venoms due to their diverse array of peptides with potential pharmacological properties. researchgate.netnih.govunesp.br Scorpion venom peptides exhibit a wide range of activities, including modulation of ion channels, enzymatic inhibition, anticoagulation, immunomodulation, and notably, antimicrobial and anticancer effects. medchemexpress.comunesp.brnih.gov The exploration of these natural toxins provides a platform for discovering lead compounds with novel structures and mechanisms of action, which can be further investigated and developed for therapeutic purposes. researchgate.netunesp.br

Research Significance of Naturally Derived Antimicrobial and Antitumor Peptides

Naturally derived peptides with antimicrobial and antitumor properties hold significant research significance in the context of addressing global health challenges such as antibiotic resistance and cancer. researchgate.netmedchemexpress.comresearchgate.netuniprot.orgnih.govuci.edu Natural antimicrobial peptides (AMPs) are integral components of the innate immune systems across various life forms, acting as a first line of defense against pathogens. researchgate.netresearchgate.net Their mechanisms of action often involve disrupting microbial cell membranes, which can make it more difficult for microorganisms to develop resistance compared to conventional antibiotics that target specific proteins. researchgate.net Similarly, naturally derived antitumor peptides (ACPs) have garnered attention for their potential to selectively target cancer cells while exhibiting lower toxicity to normal cells. uniprot.orgnih.govuci.edu Research into these peptides aims to leverage their inherent biological activities and unique properties to develop new and more effective therapeutic strategies. researchgate.netmedchemexpress.comresearchgate.netuniprot.orgnih.govuci.edu

Detailed research findings on the biological activities of this compound highlight its potential as a therapeutic lead. Antimicrobial assays have shown that this compound possesses relatively strong activity against Gram-positive bacteria and a fungus, although its activity against Gram-negative bacteria is weak. researchgate.netmedchemexpress.com Notably, this compound has demonstrated potent inhibition of the growth of vancomycin-resistant Enterococcus (VRE) S13, a significant human pathogen, suggesting its potential in treating VRE infections. researchgate.netmedchemexpress.com While Pantinin-1 and Pantinin-2 showed bactericidal effects against Klebsiella pneumoniae strains, this compound displayed bacteriostatic properties against the tested K. pneumoniae isolates. frontiersin.org The hemolytic activity of this compound against human red blood cells has been reported as very low or mild. researchgate.netmedchemexpress.com Furthermore, this compound has been indicated to have potential antitumor activity and can be used in cancer research. nih.gov

The antimicrobial activity of Pantinin peptides has been investigated, showing their potential as antimicrobial agents with varying levels of activity despite similar structural features. researchgate.net

Here is a summary of some reported antimicrobial activity data for this compound:

Target OrganismActivity TypeConcentration Range (µM)Effect Against K. pneumoniae Strains
Gram-positive bacteriaAntimicrobialRelatively strongN/A
FungusAntimicrobialRelatively strongN/A
Gram-negative bacteriaAntimicrobialVery weakN/A
Vancomycin-resistant Enterococcus (VRE) S13InhibitoryPotent inhibitionN/A
Klebsiella pneumoniae strainsAntimicrobial25Bacteriostatic
Staphylococcus aureusInhibitory12.5N/A
Listeria monocytogenesInhibitoryNot specifiedN/A
KPC strainsInhibitory25 to 50N/A

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLSTIWNGIKSLL

Origin of Product

United States

Structural Characterization and Biophysical Properties of Pantinin 3

Primary Amino Acid Sequence Analysis and Peptide Architecture

The fundamental structure of Pantinin-3 is defined by its primary amino acid sequence. Research has identified the mature Pantinin peptides as short molecules, comprising 13 to 14 amino acid residues. nih.govresearchgate.net These peptides are derived from a larger precursor protein, which consists of a signal peptide, the mature peptide sequence, and an acidic propeptide region that is cleaved during post-translational processing. nih.govresearchgate.net

The specific amino acid sequences for the pantinin family were determined through cDNA cloning strategies. This analysis revealed the precise arrangement of amino acids that constitutes the mature, biologically active forms of Pantinin-1, Pantinin-2, and this compound.

PeptideAmino Acid SequenceLength (Residues)
Pantinin-1 GILGKLWEGFKSIV14
Pantinin-2 IFGAIWKGIISSLL14
This compound FLSNIWKGITSLL13

This table presents the primary amino acid sequences of the mature Pantinin peptides.

The architecture of these peptides is linear, lacking any cysteine residues, which precludes the formation of intramolecular disulfide bridges. nih.govresearchgate.net This structural feature distinguishes them from many other scorpion venom toxins that are characterized by complex disulfide bond patterns.

Secondary Structure Elucidation: Alpha-Helical Conformation

A defining characteristic of this compound and its related peptides is their adoption of an α-helical secondary structure. nih.govresearchgate.net This conformation is crucial for their biological function, as it facilitates their interaction with and disruption of microbial cell membranes. The α-helix is a common secondary structure motif in proteins and peptides, characterized by a coiled backbone stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues down the chain.

Circular dichroism spectroscopy studies have experimentally confirmed that pantinin peptides adopt an α-helical structure, particularly in membrane-mimicking environments. This induced conformation is a typical feature of many antimicrobial peptides, which may be unstructured in aqueous solution but fold into their active helical state upon encountering a lipid membrane.

Determinants of Peptide Amphipathicity and Cationic Nature

The biological activity of this compound is strongly linked to its amphipathic and cationic properties. nih.govresearchgate.net An amphipathic molecule possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. In the context of an α-helical peptide like this compound, this translates to a spatial segregation of amino acid residues, with hydrophobic residues arranged on one face of the helix and hydrophilic, charged residues on the opposite face.

This amphipathic nature can be visualized using a helical wheel projection, which is a two-dimensional representation of the α-helix as viewed down its central axis. researchgate.netbiophysics.orgwixsite.comresearchgate.netwikipedia.org For this compound (FLSNIWKGITSLL), the hydrophobic residues (F, L, I, W, L, L) and hydrophilic/charged residues (S, N, K, G, T, S) are positioned on opposing sides of the helix, a key factor for membrane interaction.

The cationic nature of this compound arises from the presence of positively charged amino acid residues, such as Lysine (B10760008) (K). This net positive charge facilitates the initial electrostatic attraction of the peptide to the negatively charged components commonly found on the surface of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.

PeptideNet Charge (at pH 7)Hydrophobic ResiduesCationic Residues
Pantinin-1 +2G, I, L, G, L, W, F, I, VK, K
Pantinin-2 +1I, F, G, A, I, W, I, I, S, L, LK
This compound +1F, L, I, W, I, L, LK

This interactive table summarizes the key physicochemical properties of the Pantinin peptides that contribute to their amphipathicity and cationic character.

Analysis of Cysteine-Free Composition and Disulfide Bond Absence

This compound is classified as a non-disulfide-bridged peptide (NDBP). nih.govresearchgate.net Its primary sequence is devoid of cysteine residues, the amino acid responsible for forming disulfide bonds. Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues and play a critical role in stabilizing the three-dimensional structure of many proteins and peptides.

The absence of these bonds in this compound means that its conformation is not constrained by covalent cross-links. Instead, its structure is more flexible and is primarily stabilized by the hydrogen bonds of the α-helix when in a suitable environment. This cysteine-free composition is a notable feature, as many scorpion venom peptides are characterized by a compact, stable structure maintained by multiple disulfide bridges.

Post-Translational Modifications: Role of C-Terminal Amidation

A common post-translational modification in many bioactive peptides, including antimicrobial peptides, is C-terminal amidation. nih.govnih.govbiorxiv.orgresearchgate.net This process involves the enzymatic conversion of the C-terminal carboxylic acid group to a carboxamide. While not explicitly confirmed for this compound in the primary literature, the cDNA sequences of the pantinin precursors reveal a glycine (B1666218) residue immediately following the mature peptide sequence, which is a classic signal for amidation by the enzyme peptidylglycine α-amidating monooxygenase (PAM).

Comparative Conformational Analysis with Related Peptides (e.g., Pantinin-1, Pantinin-2)

This compound shares a common structural framework with Pantinin-1 and Pantinin-2 as short, cationic, α-helical peptides. nih.govresearchgate.net However, differences in their primary amino acid sequences lead to variations in their specific physicochemical properties and, consequently, their biological activity profiles.

Pantinin-1 (GILGKLWEGFKSIV-NH2) is the most cationic of the three, with a net charge of +2, due to the presence of two lysine residues.

Pantinin-2 (IFGAIWKGIISSLL-NH2) and This compound (FLSNIWKGITSLL-NH2) each have a net charge of +1.

Although all three peptides are predicted to form amphipathic α-helices, the precise distribution and identity of their hydrophobic and hydrophilic residues differ. For instance, Pantinin-1 contains two tryptophan residues, while Pantinin-2 and this compound each have one. These variations in sequence affect properties such as hydrophobicity and the hydrophobic moment, which can influence the depth of membrane penetration and the specific interactions with different lipid compositions. These subtle structural differences likely account for the observed variations in their antimicrobial spectrum and potency. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Pantinin 3 S Biological Activities

Mechanisms Underlying Antimicrobial Effects

The antimicrobial effects of Pantinin-3, like other pantinins, are largely attributed to its ability to disrupt bacterial membranes and influence intracellular processes. frontiersin.orgfrontiersin.org

Membrane-Active Mechanisms

Pantinins exert their antimicrobial effects through a membranolytic mechanism, targeting the bacterial cell membrane. frontiersin.orgfrontiersin.org This involves several key interactions with membrane components.

A significant mechanism underlying the activity of pantinins involves direct interaction with bacterial outer membrane lipopolysaccharides (LPS). frontiersin.org LPS is a crucial component of the outer membrane in most Gram-negative bacteria. frontiersin.orgnih.gov Studies utilizing techniques such as circular dichroism (CD) spectroscopy and scanning electron microscopy (SEM) have provided evidence for this direct interaction. frontiersin.org The presence of LPS has been shown to induce substantial changes in the secondary structure of pantinins, indicating a strong and direct binding affinity between the peptides and lipopolysaccharides. frontiersin.org

Antimicrobial peptides, including the pantinins, can exert their effects by forming transient pores or channels in the bacterial membrane, leading to the disruption of membrane integrity. researchgate.netmdpi.com While the search results specifically highlight the membranolytic mechanism for pantinins frontiersin.orgfrontiersin.org, and AMPs are known to aggregate within membranes leading to pore formation after initial attachment researchgate.net, detailed studies specifically demonstrating this compound forming distinct channels or pores were not explicitly found beyond the general description of its membranolytic activity. The accumulation of cationic peptides on the external leaflet of the membrane can lead to pore formation. openaccessjournals.com Various models describe how AMPs can induce membrane permeabilization, including the barrel-stave, carpet, and toroidal pore models. researchgate.netmdpi.commdpi.comnih.gov

The cationic nature of pantinins is crucial for their initial interaction with bacterial membranes. frontiersin.org Prokaryotic cell membranes, unlike eukaryotic membranes which are rich in neutral lipids, contain a higher proportion of anionic components such as acidic phospholipids (B1166683) and lipopolysaccharides, resulting in a net negative charge on the membrane surface. frontiersin.orgresearchgate.netmdpi.comopenaccessjournals.com The positive charge of this compound facilitates electrostatic attraction to these negatively charged components, driving the initial binding and accumulation of the peptide on the bacterial membrane surface. frontiersin.orgresearchgate.netmdpi.comopenaccessjournals.com This electrostatic interaction is a primary factor in the selectivity of antimicrobial peptides towards bacterial cells over host cells. researchgate.netopenaccessjournals.com

Non-Membrane Targeting Mechanisms

Beyond directly affecting the bacterial membrane, pantinins may also influence intracellular processes.

Interference with Bacterial Metabolic Pathways

While specific detailed mechanisms of this compound's interference with bacterial metabolic pathways like fatty acid, peptidoglycan, lipopolysaccharide biosynthesis, amino acid, nucleotide, and central carbon metabolism are not extensively detailed in the provided search results, related studies on other antimicrobial peptides and bacterial resistance mechanisms offer insights into potential areas of interaction. Bacterial metabolism, including central carbon metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle), fatty acid synthesis, amino acid synthesis, and nucleotide synthesis, is crucial for bacterial growth and survival genome.jpfrontiersin.orgfrontiersin.org. Disruptions in these pathways can impact cell envelope biogenesis, such as peptidoglycan and lipopolysaccharide synthesis, which are essential for bacterial structure and integrity frontiersin.orgfrontiersin.orgnih.gov. Some antimicrobial peptides are known to exert their effects through membranolytic mechanisms, directly interacting with bacterial membranes, including outer membrane lipopolysaccharides (LPS) in Gram-negative bacteria frontiersin.orgresearchgate.net. The cationic nature of some peptides can facilitate electrostatic interactions with anionic lipids in bacterial membranes frontiersin.org. Alterations in bacterial metabolic states have been linked to antibiotic resistance, with changes in lipopolysaccharides, peptidoglycan, and phospholipid levels potentially conferring resistance frontiersin.orgfrontiersin.orgnih.gov. Downregulated central carbon metabolism and nucleotide metabolism have also been associated with resistance in some bacteria frontiersin.orgfrontiersin.org.

Spectrum of Antimicrobial Activity Against Diverse Pathogens

This compound has demonstrated antimicrobial activity against a range of pathogens. It has shown effectiveness against Gram-negative bacteria, notably Klebsiella pneumoniae, including multidrug-resistant strains like K. pneumoniae carbapenemase (KPC)-producing isolates. frontiersin.org While some Pantinin peptides (Pantinin-1 and Pantinin-2) exhibit bactericidal effects, this compound has displayed bacteriostatic properties against K. pneumoniae. frontiersin.org Minimum inhibitory concentration (MIC) values for this compound against K. pneumoniae ranged from 6 to 25 μM for the reference strain and 25 to 50 μM for KPC strains. frontiersin.org K. pneumoniae is a significant Gram-negative opportunistic pathogen known for causing nosocomial infections and developing multidrug resistance through mechanisms like biofilm formation, efflux pumps, and β-lactamase production. micropspbgmu.rudovepress.com Vancomycin-resistant Enterococci (VRE) are also a concern, and some antibiotics like daptomycin (B549167) and linezolid (B1675486) are known to be active against VRE, highlighting the need for agents effective against such resistant Gram-positive strains. wikipedia.orgsmolecule.commcmaster.canih.govantibioticdb.com While the provided searches confirm this compound's activity against Gram-negative K. pneumoniae, its full spectrum against other Gram-positive bacteria, fungi, and specifically VRE is not explicitly detailed in these results.

Mechanisms Underlying Antitumor Effects

This compound exhibits antitumor activity and selective toxicity against certain cancer cell lines. medchemexpress.commedchemexpress.commedchemexpress.com

Induction of Apoptosis in Malignant Cell Lines

This compound has been shown to induce apoptosis in tumor cells. medchemexpress.commedchemexpress.commedchemexpress.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Induction of apoptosis can involve various pathways, including the mitochondrial pathway, which often leads to the activation of caspases like caspase-9 and caspase-3, and subsequent cleavage of proteins such as PARP. cyprusjmedsci.comnih.gov While the specific molecular cascade triggered by this compound is not fully elucidated in the provided context, its ability to induce apoptosis suggests it interferes with cellular pathways regulating cell survival and death in malignant cells.

Selective Cytotoxicity Profiles Against Specific Cancer Cells

This compound demonstrates selective toxicity against certain cancer cell lines, including breast cancer MDA-MB-231 and prostate cancer DU-145 cells. medchemexpress.commedchemexpress.commedchemexpress.com MDA-MB-231 is a widely studied triple-negative breast cancer cell line nih.goveurofinsdiscovery.comaddexbio.com, while DU-145 is a castration-resistant prostate cancer cell line mdpi.comnih.gov. This selective cytotoxicity suggests that this compound may target specific characteristics or pathways present in these malignant cells that are less prominent or absent in non-malignant cells. Research on other compounds also highlights selective cytotoxicity against these cell lines, with varying IC50 values depending on the compound and cell line. medchemexpress.commedchemexpress.commdpi.comnih.govmdpi.com

Research Findings on Selective Cytotoxicity:

Cancer Cell LineTypeThis compound ActivityReference
MDA-MB-231Breast CancerSelective Toxicity medchemexpress.commedchemexpress.commedchemexpress.com
DU-145Prostate CancerSelective Toxicity medchemexpress.commedchemexpress.commedchemexpress.com

Differential Interaction with Malignant versus Non-Malignant Cellular Membranes

Antimicrobial peptides, including some scorpion venom peptides, are known to interact with cell membranes, and this interaction can be differential between malignant and non-malignant cells. medchemexpress.comresearchgate.netnih.govresearchgate.net Cancer cell membranes often have differences in lipid composition and organization compared to normal cells, such as increased levels of negatively charged phospholipids like phosphatidylserine (B164497) and phosphatidylethanolamine (B1630911) on the outer leaflet. frontiersin.org These differences can lead to preferential interaction of cationic peptides with malignant cell membranes through electrostatic forces. frontiersin.orgresearchgate.netfrontiersin.org This preferential interaction can compromise the integrity of the cancer cell membrane, potentially leading to membrane disruption, pore formation, and ultimately cell death, while sparing healthy cells with different membrane properties. researchgate.netresearchgate.netfrontiersin.org Pantinin, derived from Pandinus imperator venom, has been reported to preferentially interact with negatively charged phospholipids on cancer cell membranes, contributing to its anticancer activity against cell lines like MDA-MB-231 and DU-145. researchgate.net

Structure Activity Relationship Sar and Peptide Engineering of Pantinin 3

Identification of Structural Motifs Critical for Biological Activity

Pantinin-3, like many other short scorpion AMPs, is characterized by an α-helical conformation, a cationic charge, and amphipathicity. researchgate.netnih.govmdpi.com These features are considered critical for their interaction with the negatively charged bacterial cell membranes. nih.gov The amphipathic nature allows the peptide to insert into the lipid bilayer, while the cationic charge facilitates initial electrostatic attraction to the membrane surface. nih.gov

Specific amino acid motifs can play a significant role in the activity and structural conformation of AMPs. For instance, a conserved Trp residue and a G(V/I)K motif near the C-terminus have been identified in some scorpion AMPs and are retained in engineered versions to maintain their properties. semanticscholar.org While not explicitly detailed for this compound in the provided text, the presence of such conserved or critical residues and motifs within its 13-amino acid sequence would likely contribute significantly to its observed biological activities. The α-helical structure itself is a key motif that enables membrane interaction and disruption through various proposed mechanisms, such as the barrel-stave, toroidal pore, or carpet models. nih.govmdpi.com

Impact of Amino Acid Substitutions and Truncations on Mechanistic Potency

Amino acid substitutions and truncations are common strategies in peptide engineering to modulate biological activity, stability, and toxicity. For scorpion AMPs, including those related to this compound, modifications have been explored to enhance their therapeutic index by reducing hemolytic activity while retaining or improving antimicrobial potency. nih.govmdpi.com

Studies on engineered scorpion AMPs have shown that amino acid substitutions can influence cytotoxicity and hemolysis. For example, substitutions in some engineered AMPs did not inhibit cytotoxicity but reduced hemolysis, thereby increasing the therapeutic index. nih.gov The number of polar residues in the hydrophilic region has been suggested to influence toxicity to erythrocytes, with a higher number potentially leading to increased toxicity. researchgate.net this compound, with three polar residues in its hydrophilic region, was observed to be more toxic to erythrocytes than Pantinin-2, which has only two polar residues in the same region. researchgate.net This suggests that the balance of hydrophobic and hydrophilic residues, and specifically the number and placement of polar residues, significantly impacts the peptide's interaction with mammalian cell membranes and its hemolytic activity.

Truncations can also affect activity. While not specifically detailed for this compound, studies on other AMPs have shown that certain N-terminal or C-terminal regions may be essential for antimicrobial activity. scispace.com

Rational Design and Synthesis of this compound Analogues and Chimeras for Mechanistic Probing

Rational design involves using structural and activity information to create modified peptides with desired properties. Given that this compound is a short, linear peptide, it is considered a good template for peptide-based drug design. researchgate.net The high sequence similarity between Pantinin-1, -2, and -3 and other scorpion-derived AMPs (over 50-60% identity) highlights their potential as templates for designing new antimicrobial agents. researchgate.net

The rational design of α-helical antimicrobial peptides often focuses on maintaining or optimizing features like cationic charge and amphipathicity. mdpi.com Analogues of other AMPs have been created by substituting amino acids to alter properties such as net charge and hydrophobicity, which in turn affect bacterial membrane affinity and activity. nih.govmdpi.com For instance, analogues of TsAP-1 were produced by substituting non-polar residues with Lys residues, leading to changes in activity against different microorganisms. nih.gov

The synthesis of peptide analogues and chimeras allows for the systematic investigation of how specific structural changes impact mechanistic potency and target interactions. Chimeric peptides, which combine sequences from different peptides or proteins, can be designed to enhance biological activity, selectivity, or even achieve novel effects. nih.gov While direct information on the synthesis of this compound chimeras was not extensively found, the general principles of peptide synthesis, including solid-phase peptide synthesis, are well-established for creating such modified peptides. nih.govnsf.gov The creation of this compound analogues or chimeras could involve incorporating elements known to enhance stability, target specificity, or reduce toxicity based on SAR studies of this compound and other potent AMPs.

Computational Biophysics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Peptide-Target Interactions

Computational approaches, including computational biophysics and QSAR modeling, are valuable tools for understanding peptide-target interactions and predicting the activity of new peptide sequences. nih.govnih.govmdpi.com These methods can complement experimental studies by providing insights at the molecular level and accelerating the drug design process. leeds.ac.ukcharlotte.edu

Computational biophysics, utilizing techniques like molecular dynamics (MD) simulations, can model the dynamic behavior of peptides and their interactions with biological membranes or target proteins. leeds.ac.ukcharlotte.edugithub.io This allows researchers to visualize and analyze the insertion, orientation, and pore-forming mechanisms of AMPs in lipid bilayers, providing detailed information about the physical basis of their activity. mdpi.com

QSAR modeling aims to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. nih.govmdpi.comcollaborativedrug.com For peptides, QSAR models can be developed using descriptors that represent amino acid composition, physicochemical properties (such as net charge, hydrophobicity, and hydrophobic moment), and structural features (like helicity). nih.govnih.govresearchgate.net By correlating these descriptors with observed biological activities (e.g., MIC values against specific bacteria or hemolytic activity), QSAR models can predict the activity of new or modified peptide sequences without the need for extensive experimental testing. nih.govmdpi.com

Studies on short scorpion venom AMPs, including this compound, have highlighted the importance of parameters such as net charge, hydrophobic moment, electrostatic energy, and intrinsic flexibility in understanding their biological activities. nih.govresearchgate.net Computational analysis of these physicochemical properties in relation to bioactivity against pathogenic bacteria like Staphylococcus aureus or Acinetobacter baumannii provides a theoretical framework for the rational design of new antimicrobial drugs. nih.govresearchgate.net QSAR models based on amino acid sequences and physicochemical properties have shown reasonable predictive potential for the antibacterial activity of peptides. nih.gov

Predicting peptide-target interactions, particularly with protein targets, can be approached using computational docking methods. nih.govuniv-paris-diderot.frvietnamjournal.ruplos.org These methods aim to predict the binding pose and affinity of a peptide to a protein surface. While this compound's primary mechanism against bacteria is often membrane disruption, interactions with intracellular targets are also possible for some AMPs. nih.gov Computational tools can help identify potential binding sites on target proteins and provide insights into the molecular recognition events. nih.govuniv-paris-diderot.frplos.org

Advanced Methodologies for Investigating Pantinin 3

Peptide Synthesis and Recombinant Production Techniques

The study of peptides like Pantinin-3 often necessitates their production through synthetic or recombinant methods. Solid-phase peptide synthesis, particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is a widely employed technique for producing peptides with defined sequences. researchgate.netresearchgate.netunesp.br This method involves the stepwise addition of protected amino acids to a solid support, allowing for the precise control of the peptide sequence. Recombinant production techniques, which involve expressing peptide sequences in host organisms, are also utilized for peptide generation, offering potential advantages for scaling up production. eventscloud.com While the search results mention the synthesis of "Pantinin-like peptides" using standard Fmoc chemistry, specific detailed protocols for the synthesis or recombinant production of this compound itself were not explicitly provided. researchgate.net

Spectroscopic and Biophysical Characterization Methods

Characterizing the structural and biophysical properties of this compound is crucial for understanding its mechanism of action. Spectroscopic techniques provide insights into its conformation and interactions.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure and conformational changes of peptides and proteins in different environments. researchgate.netnih.govacs.org For this compound, CD spectroscopy has been employed to evaluate its conformational behavior in various conditions. Studies have shown that in an aqueous buffer, pantinins, including this compound, adopt a predominantly disordered state. frontiersin.org However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE)/H₂O mixtures, pantinins can adopt more ordered structures, including an α-helical conformation. frontiersin.orgresearchgate.net This suggests that the peptide's structure is influenced by its environment, particularly in the presence of lipids or membranes.

Techniques for Membrane Interaction Analysis

Given that many antimicrobial peptides exert their effects by interacting with cell membranes, techniques to analyze these interactions are essential. While specific liposome (B1194612) leakage assays for this compound were not detailed in the search results, such assays are commonly used to assess the ability of peptides to permeabilize model membranes. nih.govshu.ac.ukresearchgate.net These assays typically involve encapsulating a fluorescent dye within liposomes (artificial lipid vesicles) and monitoring the release of the dye upon addition of the peptide, indicating membrane disruption. The search results indicate that pantinins, in general, exert their antimicrobial effect through a membranolytic mechanism, directly interacting with outer membrane lipopolysaccharides (LPS), as evidenced by CD spectra and scanning electron microscopy (SEM). frontiersin.org Other techniques like fluorescence spectroscopy and electron spin resonance (ESR) are also utilized to probe membrane interactions and changes in membrane properties induced by peptides. nih.govresearchgate.net

Cellular and Molecular Biology Assays

To evaluate the biological activity of this compound, various cellular and molecular biology assays are conducted.

Antimicrobial Efficacy Assays (e.g., Minimal Inhibitory Concentration (MIC), Minimal Bactericidal Concentration (MBC), Time-Kill Kinetics)

Assessing the antimicrobial efficacy of this compound involves determining its ability to inhibit or kill microorganisms. Standard methods include determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). frontiersin.orgresearchgate.netresearchgate.netnih.govacs.org The MIC is the lowest concentration of the peptide that inhibits visible growth of a microorganism, while the MBC is the lowest concentration that kills a significant percentage (e.g., 99.9%) of the initial inoculum. frontiersin.orgacs.org Time-kill kinetics studies are performed to evaluate the rate at which this compound reduces the viability of bacterial populations over time. frontiersin.orgresearchgate.net

Research has shown that this compound exhibits antibacterial activity against various bacterial strains. For instance, against Klebsiella pneumoniae, MIC values for this compound ranged from 25 to 50 μM for KPC strains. frontiersin.org this compound displayed bacteriostatic properties against K. pneumoniae and was bacteriostatic against all tested clinical isolates in MBC assays. frontiersin.org Against Staphylococcus aureus, this compound showed an MIC value of 12.5 μM. researchgate.net

Table 1: Antimicrobial Activity of this compound

MicroorganismAssay TypeConcentration Range (μM)ResultSource
Klebsiella pneumoniaeMIC25 - 50Inhibitory (KPC strains) frontiersin.org
Klebsiella pneumoniaeMBC-Bacteriostatic frontiersin.org
Staphylococcus aureusMIC12.5Inhibitory researchgate.net
K. pneumoniae (isolate)Time-Kill Kinetics50 (MIC)Bacteriostatic effect over time frontiersin.org

Time-kill studies against K. pneumoniae isolate 10031 showed that this compound at its MIC (50 μM) had a bacteriostatic effect over time, in contrast to Pantinin-1 and Pantinin-2 which showed bactericidal effects at higher concentrations. frontiersin.org

Cell Viability and Proliferation Assays in Eukaryotic Systems (e.g., MTT method)

To assess the potential toxicity of this compound towards eukaryotic cells, cell viability and proliferation assays are conducted. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. ucb.brresearchgate.netresearchgate.netnih.govacs.orgunipd.it This assay measures the metabolic activity of living cells based on the reduction of the MTT tetrazolium compound into a colored formazan (B1609692) product by mitochondrial enzymes. researchgate.netunipd.it

Studies evaluating the cytotoxicity of pantinins on the HaCaT cell line (a human keratinocyte cell line) showed that this compound exhibited higher cytotoxicity compared to Pantinin-1 and Pantinin-2. frontiersin.org At a concentration of 100 μM, this compound showed approximately 10% cell viability after 24 hours of treatment, while Pantinin-1 showed around 70% viability at the same concentration. frontiersin.org No significant effect on viability was observed at lower concentrations for this compound. frontiersin.org

Table 2: Cytotoxicity of this compound on HaCaT Cells

Cell LineAssay TypeConcentration (μM)Cell Viability (%)Source
HaCaTMTT100~10 frontiersin.org
HaCaTMTT<100No significant effect frontiersin.org

These assays provide crucial data on the selective toxicity of this compound towards bacterial cells compared to mammalian cells, which is an important consideration for its potential therapeutic development.

Apoptosis and Cell Death Pathway Analysis (e.g., flow cytometry)

Apoptosis, or programmed cell death, is a fundamental biological process. Analysis of apoptosis and other cell death pathways provides crucial insights into the biological effects of chemical compounds. Flow cytometry is a widely used technique for analyzing apoptosis by measuring various cellular parameters simultaneously in a population of cells nih.govnih.gov. Methods include detecting changes in cell morphology and chromatin condensation via light scattering, assessing mitochondrial transmembrane potential, and identifying activated caspases, which are key executioners of apoptosis nih.govnih.gov. The exposure of phosphatidylserine (B164497) on the outer cell membrane, an early apoptotic event, can be detected using labeled Annexin V nih.govnih.gov. Flow cytometry allows for multiparametric measurements, enabling the differentiation of apoptotic cells from necrotic or viable cells nih.govnih.govbio-rad-antibodies.com. While these methodologies are standard for investigating compound effects on cellular viability and death pathways, specific research findings detailing the application of apoptosis and cell death pathway analysis, such as flow cytometry, in the investigation of this compound were not found in the consulted literature.

Gene Expression Profiling (e.g., Quantitative Polymerase Chain Reaction - qPCR)

Gene expression profiling provides a snapshot of which genes are active in a cell or tissue under specific conditions, offering insights into the molecular mechanisms influenced by a compound. Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive and widely used technique for the accurate and quantitative measurement of gene expression levels thermofisher.comnih.govnih.gov. This method involves isolating RNA, reverse transcribing it into complementary DNA (cDNA), and then amplifying target sequences using fluorescent dyes or probes, allowing for real-time monitoring and quantification of the PCR product thermofisher.comnih.govnih.gov. qPCR can be used for relative quantification, comparing gene expression between different samples, or absolute quantification using standards nih.govibidi.com. Gene expression profiling using qPCR is a valuable tool for understanding the cellular response to chemical compounds by identifying changes in mRNA levels ibidi.comthermofisher.com. However, specific research findings detailing the application of gene expression profiling, such as qPCR, in the investigation of this compound were not found in the consulted literature.

Morphological Assessment via Microscopy (e.g., Scanning Electron Microscopy - SEM)

Morphological assessment using microscopy allows for the visualization of structural changes in cells or tissues induced by a chemical compound. Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of high-energy electrons to generate high-resolution images of the surface morphology of specimens carleton.eduresearchgate.nettescan.com. SEM provides detailed information about the external texture and shape of materials carleton.edu. This method is routinely used to generate images of object shapes and can reveal spatial variations in composition carleton.edu. SEM is a versatile tool for investigating the surface characteristics and microstructure of various materials, including biological samples researchgate.netmdpi.com. In the investigation of this compound, scanning electron microscopy (SEM) was utilized frontiersin.org. This microscopy approach can provide valuable visual data regarding the effects of this compound on the morphology of biological targets, such as bacteria, consistent with its reported bacteriostatic properties frontiersin.org.

Pre Clinical Investigations and Model Systems for Mechanistic Research

In Vitro Characterization in Microbial Culture Systems

In vitro studies have demonstrated that Pantinin-3 possesses antimicrobial activity against a range of microorganisms. It has shown relatively strong activity against Gram-positive bacteria and certain fungi. Conversely, its activity against Gram-negative bacteria is notably weaker.

Specific investigations have highlighted the efficacy of this compound against challenging pathogens. This compound has been shown to potently inhibit the growth of vancomycin-resistant Enterococcus (VRE) S13, a bacterium known to cause significant human infections. This suggests a potential application for this compound in treating infections caused by antibiotic-resistant strains.

Studies evaluating the antibacterial activity of pantinins, including this compound, against Klebsiella pneumoniae and various KPC-producing clinical isolates have also been conducted using techniques such as liquid microdilution assays to determine the minimum inhibitory concentration (MIC). This compound displayed bacteriostatic properties in time-kill tests against K. pneumoniae at its MIC value. MIC values for this compound against K. pneumoniae ranged from 25 to 50 μM for KPC strains. Against S. aureus, this compound showed a MIC value of 12.5 μM.

The antimicrobial effect of pantinins, including this compound, appears to involve a membranolytic mechanism, involving direct interaction with outer membrane lipopolysaccharides (LPS).

Data from in vitro antimicrobial assays for this compound against selected strains include:

MicroorganismActivity TypeMIC (µM)
Gram-positive bacteriaStrong-
FungiStrong-
Gram-negative bacteriaWeak-
Enterococcus S13 (VRE)Potent-
Klebsiella pneumoniaeBacteriostatic50 (at MIC)
K. pneumoniae KPC strainsInhibitory25-50
S. aureusInhibitory12.5

Note: Specific MIC values were not available for all listed microorganisms in the provided text.

In Vitro Characterization in Cancer Cell Line Panels

Pre-clinical in vitro studies have also explored the potential antitumor activity of this compound. Research has investigated its effects on various cancer cell lines, including MDA-MB-231 (breast adenocarcinoma) and DU-145 (prostate adenocarcinoma). These studies included comparisons with healthy fibroblasts (HGF-1) to assess selectivity.

Cell viability assays have revealed that this compound is more effective against tumor cells compared to fibroblasts, indicating a degree of selectivity towards cancer cells. This selective toxicity against breast cancer cells (MDA-MB-231) and prostate cancer cells (DU-145) has been noted.

Mechanistic exploration using flow cytometry analysis has indicated that this compound can induce apoptosis in cancer cells. This induction of apoptosis in tumor cells suggests a potential pathway by which this compound exerts its antitumor effects. Biophysical characterization studies have also been performed in lipid model membranes to further understand the mechanism of action of these peptides.

Mechanistic Exploration in Relevant In Vivo Animal Models

In vivo animal models are critical for evaluating the efficacy and understanding the mechanisms of potential therapeutic compounds in a complex biological system. While in vitro studies provide valuable insights into the direct effects of a compound on microbial cultures or cancer cell lines, in vivo models allow for the assessment of factors such as systemic distribution, metabolism, and interactions within a living organism.

Based on the available search results, specific data detailing the mechanistic exploration of this compound in relevant in vivo animal models for either antimicrobial or antitumor activity were not found. Pre-clinical in vivo studies are a standard step in the development pipeline for both antimicrobial and antitumor agents, utilizing various animal models to evaluate efficacy, understand pharmacokinetics, and explore mechanisms of action within a living system. However, the provided information focuses primarily on the in vitro characterization of this compound.

In Vivo Models for Antitumor Activity

Similarly, in vivo models, such as xenograft models in mice, are widely employed to assess the antitumor activity of compounds and investigate their mechanisms within a living system. However, the provided search results did not include specific findings from in vivo animal models regarding the antitumor activity or mechanistic exploration of this compound.

Emerging Research Directions and Future Perspectives for Pantinin 3

Unraveling Undiscovered Molecular Targets and Signaling Networks

Current research indicates that Pantinin-3 functions as an antimicrobial peptide with selective toxicity against certain cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (DU-145), and can induce apoptosis in tumor cells. uniprot.org While these effects are known, the precise spectrum of molecular targets and the intricate signaling networks modulated by this compound remain areas of active investigation. Scorpion venom peptides are known to interact with ion channels, contributing to effects such as analgesia and anticancer activity. plos.org However, the specific mechanisms and signaling pathways involved can vary significantly depending on the cell type. plos.org Future research aims to fully elucidate the specific ion channels, receptors, or intracellular proteins that this compound interacts with. Furthermore, unraveling the downstream signaling cascades triggered by these interactions is crucial for a comprehensive understanding of its biological effects. This includes exploring its influence on pathways related to cell proliferation, apoptosis, angiogenesis, and metastasis, building upon the general understanding of cancer-related pathways such as PI3K/ERK/Akt/mTOR, HER2, and EGFR, which are considered potential targets in cancer therapy. medchemexpress.com A deeper understanding of these molecular interactions and networks will be fundamental for optimizing this compound's therapeutic potential and minimizing off-target effects.

Investigation of Microbial Adaptive Responses and Resistance Mechanisms

As an antimicrobial peptide, the potential for microorganisms to develop resistance to this compound is a critical area for future study. Adaptive resistance in bacteria is a transient phenomenon that can be triggered by various environmental factors, including growth state, nutrient availability, stress, and exposure to subinhibitory concentrations of antimicrobials. medchemexpress.comexpasy.org This type of resistance involves mechanisms such as alterations in gene expression, epigenetic modifications, changes in cell permeability, biofilm formation, and metabolic adaptations. medchemexpress.com Bacteria can also develop resistance through limiting drug uptake, modifying drug targets, enzymatic inactivation of the drug, and active efflux. expasy.org

While this compound has shown potent inhibition against certain resistant strains, such as vancomycin-resistant Enterococcus (VRE) S13, and a recent study noted its bacteriostatic properties against Klebsiella pneumoniae and KPC strains, the specific adaptive responses and resistance mechanisms that bacteria might develop against this compound itself require dedicated investigation. Research indicates that pantinins exert their antimicrobial effect through a membranolytic mechanism involving interaction with outer membrane lipopolysaccharides (LPS). Future studies should focus on identifying if and how bacteria can circumvent this mechanism, whether through modifications to their cell membrane composition, activation of efflux pumps specific to this peptide, or other adaptive strategies. Understanding these potential resistance pathways is essential for developing strategies to mitigate resistance development and ensure the long-term efficacy of this compound as an antimicrobial agent.

Exploring Synergistic Interactions with Conventional Therapeutic Modalities

The potential for synergistic interactions between this compound and conventional therapeutic modalities, particularly antibiotics and chemotherapeutic agents, presents a promising avenue for future research. Combining different agents can potentially enhance efficacy, reduce the required dose of each compound, and overcome or prevent the development of resistance. Studies on venom components have shown additive and partially synergistic effects when combined with conventional antibiotics against drug-resistant bacteria.

While specific data on this compound's synergistic interactions is still emerging, research on related peptides from Pandinus imperator, such as pantinin-1, in combination with conventional antibiotics like meropenem (B701) against Klebsiella pneumoniae, has indicated partial synergy. Future studies should systematically investigate the synergistic potential of this compound with a range of conventional antibiotics and chemotherapeutics against various pathogens and cancer cell types. Identifying beneficial combinations could lead to more effective treatment strategies, particularly against multidrug-resistant infections and aggressive cancers.

Development of Advanced Methodologies for Peptide Study

Advancements in methodologies for studying peptides are crucial for accelerating the research and development of compounds like this compound. Molecular modelling techniques, including homology modelling, molecular docking, and molecular dynamics simulations, are vital tools for gaining insights into peptide structure, dynamics, and interactions with biological targets. Virtual screening allows for the rapid identification of potential bioactive peptides from extensive libraries.

Future perspectives involve the continued refinement and application of these techniques specifically to this compound. This includes developing more accurate predictive models for its structure and interactions, especially considering its amphipathic and alpha-helical nature. Advanced experimental methods, such as high-resolution structural techniques (e.g., NMR, crystallography) and biophysical methods (e.g., surface plasmon resonance), coupled with functional assays, are necessary for validating computational predictions and gaining detailed insights into its mechanism of action. Furthermore, developing improved methods for studying peptide pharmacokinetics is essential for understanding its fate in biological systems and guiding further development. Overcoming challenges related to peptide stability, delivery, and potential degradation in biological environments will also require innovative methodological approaches.

Predictive Modeling and Artificial Intelligence in Peptide Design and Optimization

Q & A

Q. How can researchers reliably detect and quantify Pantinin-3 in biological samples?

Methodological Answer: Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Calibrate instruments using standardized this compound reference materials to minimize variability. Include negative controls (e.g., matrix-matched samples without this compound) to rule out background interference. Statistical validation should follow guidelines for limits of detection (LOD) and quantification (LOQ), ensuring compliance with metrological standards .

Q. What experimental models are suitable for studying this compound’s structural properties?

Methodological Answer: Employ X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to resolve this compound’s 3D structure. For dynamic interactions, use molecular dynamics simulations with force fields parameterized for small organic compounds. Validate computational models against empirical data (e.g., crystallographic resolution <2.0 Å) to ensure accuracy .

Q. How do researchers address batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer: Implement strict quality control protocols, including nuclear Overhauser effect spectroscopy (NOESY) for purity assessment and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Document synthesis conditions (e.g., temperature, solvent ratios) in detail to align with FAIR data principles .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct meta-analyses using PRISMA guidelines to systematically evaluate experimental variables (e.g., cell lines, dosages). Perform dose-response assays under standardized conditions (ISO 10993-5) to isolate confounding factors. Use Bayesian statistics to quantify uncertainty and identify outliers in heterogeneous datasets .

Q. How can researchers design experiments to elucidate this compound’s interaction with cellular targets?

Methodological Answer: Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., Kd, ΔG). For in situ validation, use CRISPR-Cas9 knockouts of putative targets in cell models, followed by rescue experiments. Integrate transcriptomic profiling (RNA-seq) to identify downstream pathways .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in vivo?

Methodological Answer: Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Apply Akaike information criterion (AIC) to compare model fits. Report confidence intervals for EC50 values and adhere to ARRIVE guidelines for preclinical data transparency .

Q. How do researchers validate this compound’s mechanism of action when conflicting hypotheses exist?

Methodological Answer: Employ orthogonal assays (e.g., fluorescence polarization for ligand displacement, cryo-EM for structural insights) to cross-validate hypotheses. Use siRNA-mediated gene silencing to confirm target specificity. Publish raw datasets in repositories like Zenodo to enable independent verification .

Methodological Considerations Table

Research PhaseKey ChallengesRecommended TechniquesReferences
DetectionSensitivity limitationsHPLC-MS/MS with isotopic labeling
Structural AnalysisDynamic flexibilityMolecular dynamics simulations
Bioactivity StudiesReproducibility issuesMeta-analysis + Bayesian statistics
Target ValidationOff-target effectsCRISPR-Cas9 + orthogonal assays

Ethical and Reporting Standards

  • Data Transparency : Adhere to ISO/IEC 17025 for analytical method validation and deposit raw data in FAIR-aligned repositories .
  • Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees (IACUC) and follow ARRIVE 2.0 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.